Vinorelbine-d3 Bitartrate

Description

Precursor Compounds and Biosynthetic Pathways of Vinorelbine (B1196246).

The journey to synthesizing vinorelbine, and by extension its deuterated form, starts with two monomeric terpenoid indole (B1671886) alkaloids (TIAs) found in Catharanthus roseus: catharanthine (B190766) and vindoline (B23647). researchgate.netnih.govacs.org These precursors are themselves the products of intricate biosynthetic pathways within the plant. nih.gov The plant produces these compounds in low quantities, which has driven research into alternative production methods, including engineering the biosynthetic pathways in microbial hosts like Saccharomyces cerevisiae. researchgate.netnih.gov

The biosynthesis of vindoline is particularly complex, involving numerous enzymatic steps. nih.gov It begins with the conversion of geranyl pyrophosphate to geraniol, which then undergoes a series of reactions including hydroxylation, oxidation, and cyclization to form nepetalactol. nih.gov The pathway continues through multiple intermediates to eventually yield vindoline. nih.gov The biosynthesis of catharanthine, while also complex, has been a subject of ongoing characterization. acs.org The crucial step in the natural formation of the vinorelbine backbone is the peroxidase-mediated coupling of catharanthine and vindoline to form α-3',4'-anhydrovinblastine (AVLB). researchgate.net This dimerization is a key regulatory point in the in-planta production of vinca (B1221190) alkaloids. researchgate.net

Origin and Semisynthetic Derivation from Catharanthus roseus Alkaloids.

Chemical Synthesis Routes of Vinorelbine.

Due to the low natural abundance of vinorelbine, semi-synthetic methods are the primary means of production. numberanalytics.com These methods rely on the extraction of the more abundant precursors, catharanthine and vindoline, from C. roseus. numberanalytics.com

The core of vinorelbine synthesis is the coupling of vindoline and catharanthine. numberanalytics.comcreative-biolabs.com This process mimics the natural biosynthetic pathway but is carried out under controlled chemical conditions. One notable method involves an Fe(III)-promoted coupling of the two precursors to generate anhydrovinblastine (B1203243). acs.org This particular method is significant because it proceeds with a high degree of control over the crucial C16' stereochemistry. acs.org The resulting anhydrovinblastine serves as a key intermediate for the synthesis of vinorelbine. researchgate.netresearchgate.net The process can also start from vinblastine (B1199706), another natural alkaloid from C. roseus, which undergoes selective chemical modifications.

Following the coupling of the precursor alkaloids, the synthesis of vinorelbine requires specific structural modifications. A critical step is the strategic rearrangement of the catharanthine moiety within the coupled structure. Specifically, vinorelbine is characterized by an eight-membered catharanthine ring, in contrast to the nine-membered ring found in its natural precursors. oncopedia.wikicreative-biolabs.com This ring contraction is a key transformation. One synthetic route involves the conversion of anhydrovinblastine to vinorelbine through a process that can include dehydration and brominated ring contraction reactions. Another described method involves treating a solution of anhydrovinblastine with N-bromosuccinimide (NBS) followed by the addition of a silver salt, such as silver tetrafluoroborate, in a tetrahydrofuran-water solution to facilitate the ring contraction. The final step in preparing the pharmaceutical product is the formation of the ditartrate salt, which enhances the compound's solubility and stability. This is typically achieved by dissolving the vinorelbine free base in a suitable solvent like ethanol (B145695) or acetone (B3395972) and treating it with tartaric acid.

Purpose of Isotopic Tracers in Drug Discovery and Development.

Deuterium (B1214612) Incorporation Strategies for Vinorelbine-d3 Bitartrate (B1229483).

The synthesis of Vinorelbine-d3 Bitartrate involves the specific replacement of three hydrogen atoms with deuterium atoms. medchemexpress.com Deuterium labeling is a common strategy in medicinal chemistry to alter the metabolic profile of a drug or to serve as an internal standard in analytical methods. medchemexpress.comnih.gov

The introduction of deuterium into a complex molecule like vinorelbine can be achieved through various synthetic strategies. Generally, deuterated reagents are used at a specific step in the synthesis where the target C-H bonds are formed. The goal is to achieve high isotopic enrichment, meaning a high percentage of the molecules contain the deuterium label at the desired positions. google.com The synthesis of a deuterated analogue often requires modification of the established non-deuterated synthesis route to incorporate the isotopic label efficiently. The use of deuterated internal standards is a common practice in sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of the non-deuterated drug in biological samples. researchgate.netresearchgate.netnih.gov

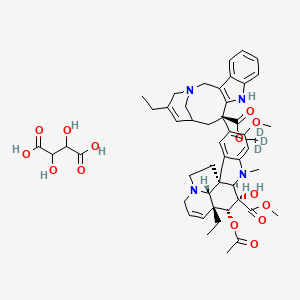

Structure

2D Structure

Properties

Molecular Formula |

C49H60N4O14 |

|---|---|

Molecular Weight |

932.0 g/mol |

IUPAC Name |

2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12R)-16-ethyl-12-(trideuteriomethoxycarbonyl)-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C45H54N4O8.C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;1-2,5-6H,(H,7,8)(H,9,10)/t28?,37-,38+,39+,42+,43+,44+,45-;/m0./s1/i6D3; |

InChI Key |

UUHYRRXICWUZHW-STRDHVDESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)[C@]1(CC2CN(CC(=C2)CC)CC3=C1NC4=CC=CC=C34)C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC.C(C(C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Synthesis and Isotopic Composition

Isotopic Purity and Stability Assessments for Labeled Analogs

The utility of isotopically labeled compounds, such as Vinorelbine-d3 Bitartrate (B1229483), in sensitive analytical methodologies is critically dependent on their isotopic purity and the stability of the isotopic label. Comprehensive assessment is required to ensure the reliability of quantitative data generated using these analogs as internal standards.

Isotopic Purity Evaluation

Isotopic purity refers to the percentage of the compound that contains the desired number of isotopic labels. For Vinorelbine-d3 Bitartrate, the goal is to have the vast majority of the molecules contain three deuterium atoms. The presence of unlabeled (d0) or partially labeled (d1, d2) species can interfere with the quantification of the analyte, leading to inaccurate results.

High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic purity of deuterated compounds. aptochem.comacanthusresearch.com By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue can be determined. acanthusresearch.com Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the position of the deuterium labels and assess purity. google.com

Table 1: Representative Mass Spectrometric Analysis of this compound Isotopic Purity

| Isotopologue | Relative Abundance (%) |

| d0 (Unlabeled Vinorelbine) | < 0.1 |

| d1 | 0.2 |

| d2 | 1.5 |

| d3 (Vinorelbine-d3) | 98.2 |

| d4+ | < 0.1 |

This table presents hypothetical data typical for a high-purity deuterated standard and is for illustrative purposes.

The data in such a table would be generated by integrating the peak areas of the corresponding ions in the mass spectrum. A high isotopic enrichment, ideally greater than 98%, ensures minimal cross-talk between the analyte and the internal standard signal. wuxiapptec.com

Stability of Deuterium Label

The stability of the isotopic label is paramount, especially for compounds used as internal standards in bioanalytical assays. acanthusresearch.com The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, which generally imparts greater metabolic stability to the molecule at the site of deuteration. hmdb.ca This is known as the kinetic isotope effect.

For this compound, the three deuterium atoms are located on the methoxycarbonyl group. This position is generally not susceptible to back-exchange with protons from the solvent or biological matrix under typical analytical and physiological conditions. acanthusresearch.com

Assessments of label stability often involve incubating the labeled compound in various biological matrices (e.g., plasma, blood) and under different storage and sample processing conditions. nih.gov The isotopic distribution is then re-analyzed by mass spectrometry to detect any potential loss of deuterium. The consistent use of Vinorelbine-d3 as an internal standard in numerous validated bioanalytical methods for the quantification of vinorelbine (B1196246) in plasma confirms the stability of its deuterium labels under these conditions. aptochem.comresearchgate.net

Table 2: Illustrative Stability Assessment of this compound in Human Plasma

| Condition | Incubation Time | Isotopic Purity of d3-Isotopologue (%) |

| Room Temperature | 24 hours | 98.1 |

| 4 °C | 72 hours | 98.2 |

| -20 °C | 30 days | 98.2 |

| Freeze-Thaw Cycles (3 cycles) | N/A | 98.1 |

This table presents hypothetical data to illustrate the expected stability of the deuterium label under various conditions.

The absence of a significant decrease in the percentage of the d3-isotopologue over time and under stress conditions would confirm the stability of the deuterium label, rendering this compound a reliable internal standard for quantitative bioanalysis. nih.gov

Molecular and Cellular Pharmacology of Vinorelbine Basis for D3 Studies

Primary Molecular Target: Tubulin and Microtubule Dynamics

Vinorelbine's principal molecular target is tubulin, the protein subunit that polymerizes to form microtubules. drugbank.comnumberanalytics.com Microtubules are dynamic structures crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division. mdpi.comufl.edu By interfering with microtubule dynamics, vinorelbine (B1196246) effectively halts the proliferation of rapidly dividing cancer cells. drugbank.com

Vinca (B1221190) alkaloids, including vinorelbine, bind to the β-tubulin subunit at a specific site known as the vinca domain. mdpi.com This binding is thought to be reversible. numberanalytics.com The structural modification in the catharanthine (B190766) moiety of vinorelbine, which distinguishes it from other vinca alkaloids like vinblastine (B1199706), is believed to contribute to its unique pharmacological properties. drugbank.com This specific interaction with tubulin is the initial step that triggers a cascade of downstream effects on microtubule structure and function.

Vinorelbine primarily acts as a microtubule-destabilizing agent. mdpi.com It inhibits the polymerization of tubulin dimers into microtubules, thus shifting the dynamic equilibrium towards depolymerization. aacrjournals.orgresearchgate.net At clinically relevant low nanomolar concentrations, vinorelbine suppresses microtubule dynamic instability, a process characterized by alternating phases of growth and shortening that is essential for proper microtubule function. mdpi.com Research has shown that vinorelbine reduces the microtubule polymer mass in a concentration-dependent manner. aacrjournals.org For instance, in one study, the concentration of vinorelbine that inhibited microtubule polymerization by 50% (IC50) was determined to be 0.80 μM. aacrjournals.org

| Compound | IC50 (μM) | Reference |

|---|---|---|

| Vinorelbine | 0.80 | aacrjournals.org |

| Vinflunine | 1.2 | aacrjournals.org |

| Vinblastine | 0.54 | aacrjournals.org |

This disruption of microtubule dynamics is a key element of its anticancer activity. numberanalytics.com

The inhibition of microtubule dynamics by vinorelbine has profound consequences for the formation and function of the mitotic spindle. aacrjournals.orgspandidos-publications.com The mitotic spindle is a complex apparatus composed of microtubules that is responsible for segregating chromosomes accurately into daughter cells during mitosis. mdpi.com By suppressing microtubule dynamics, vinorelbine disorganizes the mitotic spindle, preventing it from properly aligning and separating chromosomes. spandidos-publications.com This leads to the formation of abnormal bipolar and multipolar spindles, ultimately disrupting the mitotic process. mdpi.com

Inhibition of Microtubule Polymerization and Assembly.

Cell Cycle Perturbation and Cell Fate Mechanisms

The disruption of the mitotic spindle by vinorelbine triggers cellular surveillance mechanisms, leading to a halt in the cell cycle and, ultimately, cell death. aacrjournals.orgspandidos-publications.com

By interfering with mitotic spindle formation, vinorelbine activates the spindle assembly checkpoint, a crucial cellular mechanism that ensures proper chromosome attachment to the spindle. mdpi.com This activation leads to a block in the cell cycle at the transition from metaphase to anaphase, causing cells to accumulate in the G2/M phase. drugbank.comspandidos-publications.com This mitotic arrest prevents the cell from completing division. spandidos-publications.com Studies have shown that treatment with vinorelbine leads to a significant increase in the population of cells in the G2/M phase. mdpi.comnih.govresearchgate.net For example, in one study, 5 nM of vinorelbine increased the G2/M population to 39.47%. mdpi.com

| Treatment | G2/M Population (%) | Reference |

|---|---|---|

| Control | Not specified | |

| Vinorelbine (5 nM) | 39.47 ± 0.86 | mdpi.com |

Prolonged mitotic arrest induced by vinorelbine can lead to several cell fate outcomes, primarily apoptosis (programmed cell death) or mitotic catastrophe. mdpi.comnih.govtandfonline.comresearchgate.net Apoptosis is a major mechanism of cell death induced by vinorelbine. drugbank.com The disruption of microtubule function and the ensuing mitotic arrest can trigger intrinsic apoptotic pathways. mdpi.com Some research suggests that vinorelbine can also induce apoptosis during interphase, independent of mitotic arrest, potentially through the recruitment of the pro-apoptotic protein BIM to the mitochondria. nih.gov

Mitotic catastrophe is a form of cell death that occurs during or after a faulty mitosis. mdpi.com It is often a consequence of the cell's inability to overcome the mitotic block, leading to aberrant nuclear morphology and eventual cell death. nih.govtandfonline.comresearchgate.net The formation of abnormal spindles and chromosome misalignment caused by vinorelbine are key triggers for mitotic catastrophe. mdpi.com This process is considered a critical component of vinorelbine's anti-tumor efficacy. nih.govtandfonline.comresearchgate.net

Role of Autophagy and Inflammation in Cellular Responses

Vinorelbine, a third-generation vinca alkaloid, influences several critical cellular processes beyond its primary antimitotic activity, including autophagy and inflammation. researchgate.netnih.gov Research indicates that vinorelbine's cytotoxic effects can lead to modifications at the cellular level, altering biological processes such as apoptosis and autophagy. researchgate.netmdpi.com Studies have shown that treatment with vinorelbine can induce autophagy in non-small cell lung cancer (NSCLC) cell lines. researchgate.netmdpi.com For instance, in A549, Calu-6, and H1792 cell lines, vinorelbine treatment resulted in alterations in autophagosomes, with a notable increase in the percentage of autophagic cells after 48 hours of incubation. mdpi.com

The inflammatory response is also implicated in the cellular reaction to vinorelbine. nih.gov A notable side effect of intravenous vinorelbine infusion is severe pain at the tumor site, particularly in highly vascularized, edematous, and necrotic tumors, which is indicative of a robust inflammatory response. nih.gov There is evidence to suggest that this inflammation may contribute to the antitumor effects of the drug. nih.gov Vinorelbine has been shown to induce Toll-Like Receptor-4 (TLR4) and cytokines in endothelial cells, especially under hypoxic conditions. nih.gov This induced inflammation may contribute to tumor necrosis, similar to what is observed with immunotherapy agents like lipopolysaccharides (LPS). nih.gov

Differential Selectivity for Microtubule Isoforms

Vinorelbine exhibits a preferential interaction with mitotic microtubules over axonal microtubules, a characteristic that distinguishes it from other vinca alkaloids and may contribute to its different neurotoxicity profile. sci-hub.secreative-biolabs.comnih.gov

Preferential Interaction with Mitotic Microtubules

Vinorelbine's primary mechanism of antitumor activity is the inhibition of mitosis at the metaphase stage through its interaction with tubulin. hres.ca This interaction is selective for mitotic microtubules. sci-hub.segeneesmiddeleninformatiebank.nl In studies using intact tectal plates from mouse embryos, vinorelbine inhibited the formation of mitotic microtubules at a concentration of 2 μM, leading to a blockade of cells at metaphase. pfizer.comfda.gov In contrast, a significantly higher concentration of 40 μM was required to produce depolymerization of axonal microtubules. pfizer.comfda.gov This suggests a modest but important selectivity of vinorelbine for mitotic microtubules. pfizer.comfda.gov This preferential binding is thought to be a key factor in its therapeutic action against cancer cells, which have a high rate of mitosis. creative-biolabs.com

Comparative Analysis with Other Vinca Alkaloids Regarding Microtubule Specificity

When compared to other vinca alkaloids like vincristine (B1662923) and vinblastine, vinorelbine demonstrates a greater selectivity for mitotic microtubules. sci-hub.senih.gov In a comparative study, vinorelbine, vincristine, and vinblastine all inhibited mitotic microtubule formation at the same concentration (2 mcM) in mouse embryo tectal plates. bcbsfl.com However, the concentrations required to affect axonal microtubules varied significantly. Vincristine caused depolymerization of axonal microtubules at 5 mcM, while vinblastine and vinorelbine required much higher concentrations of 30 mcM and 40 mcM, respectively. bcbsfl.comglobalrph.com

| Vinca Alkaloid | Concentration for Mitotic Microtubule Inhibition | Concentration for Axonal Microtubule Depolymerization |

|---|---|---|

| Vinorelbine | 2 µM pfizer.comfda.gov | 40 µM pfizer.comfda.gov |

| Vincristine | 2 µM bcbsfl.com | 5 µM bcbsfl.comglobalrph.com |

| Vinblastine | 2 µM bcbsfl.com | 30 µM bcbsfl.comglobalrph.com |

Secondary Cellular Interactions and Metabolic Pathway Perturbations

Beyond its direct effects on microtubules, vinorelbine is known to interfere with various secondary cellular processes and metabolic pathways. nih.govhres.capfizer.com

Interference with Amino Acid, Cyclic AMP, and Glutathione Metabolism

Like other vinca alkaloids, vinorelbine has been reported to potentially interfere with the metabolism of amino acids, cyclic AMP (cAMP), and glutathione. hres.capfizer.comfda.govglobalrph.comnih.govhemonc.org The precise mechanisms and clinical significance of these interactions are not fully elucidated but are considered part of its broader cellular impact. drugs.com For instance, altered metabolism of branched-chain amino acids (BCAAs) has been implicated in tumor progression, and while not directly linked to vinorelbine in the provided context, it highlights the importance of amino acid metabolism in cancer biology. nih.gov

Modulation of Calmodulin-Dependent Ca++-Transport ATPase Activity

Vinorelbine may also modulate the activity of calmodulin-dependent Ca++-transport ATPase. hres.capfizer.comfda.govglobalrph.comnih.govhemonc.org This enzyme, also known as the plasma membrane Ca2+ pump, plays a crucial role in maintaining low intracellular calcium levels. researchgate.net Calmodulin, a calcium-binding protein, activates the pump. atlasgeneticsoncology.orgru.nl Interference with this system could disrupt cellular calcium homeostasis, which is vital for numerous cellular functions. researchgate.net The specifics of how vinorelbine interacts with this pathway are an area of ongoing investigation.

| Pathway/Process | Effect of Vinorelbine | Reference |

|---|---|---|

| Amino Acid Metabolism | Potential Interference | hres.capfizer.comfda.govglobalrph.comnih.govhemonc.org |

| Cyclic AMP (cAMP) Metabolism | Potential Interference | hres.capfizer.comfda.govglobalrph.comnih.govhemonc.org |

| Glutathione Metabolism | Potential Interference | hres.capfizer.comfda.govglobalrph.comnih.govhemonc.org |

| Calmodulin-Dependent Ca++-Transport ATPase Activity | Potential Modulation | hres.capfizer.comfda.govglobalrph.comnih.govhemonc.org |

Compound Names Mentioned:

Vinorelbine

Vinorelbine-d3 Bitartrate (B1229483)

Vincristine

Vinblastine

Lipopolysaccharides (LPS)

Tubulin

Calcium

Glutathione

Cyclic AMP (cAMP)

Calmodulin

Impact on Cellular Respiration, Nucleic Acid, and Lipid Biosynthesis

While the primary mechanism of action of vinorelbine is the disruption of microtubule dynamics, leading to mitotic arrest, its broader cellular effects are understood to extend to other fundamental processes. drugs.comnih.gov Like other vinca alkaloids, vinorelbine's influence on cellular metabolism, including cellular respiration, nucleic acid synthesis, and lipid biosynthesis, is considered a secondary aspect of its pharmacology. nih.govhres.capfizer.com The exact mechanisms and the clinical significance of these effects are not as thoroughly elucidated as its impact on tubulin. drugs.com

Detailed Research Findings

The interference of vinorelbine with these essential cellular processes is a recognized possibility, though specific, in-depth studies detailing the molecular interactions are not extensively documented in the available literature. drugs.comnih.govnih.govhres.capfizer.comdrugbank.compfizer.compfizer.comrxlist.combcbsfl.comgoogle.comfda.gov The understanding of these effects is largely inferred from the broader knowledge of vinca alkaloid pharmacology. pfizer.compfizer.com

Cellular Respiration: Vinorelbine is thought to potentially disrupt the processes of cellular respiration. drugs.comnih.govnih.govhres.capfizer.comdrugbank.compfizer.compfizer.comrxlist.combcbsfl.comgoogle.com This interference could impact the energy production within the cancer cell, further contributing to its inability to survive and replicate.

Nucleic Acid Biosynthesis: The synthesis of DNA and RNA are fundamental for cell division and protein production. Vinorelbine may interfere with the biosynthesis of these nucleic acids. drugs.comnih.govnih.govhres.capfizer.comdrugbank.compfizer.compfizer.comrxlist.combcbsfl.comgoogle.com By disrupting this process, vinorelbine could inhibit the cell's ability to replicate its genetic material and produce essential proteins, thus augmenting its primary antimitotic effect.

Lipid Biosynthesis: Lipids are essential components of cell membranes and are involved in various signaling pathways. Vinorelbine's potential interference with lipid biosynthesis could affect the integrity of cellular structures and signaling cascades necessary for cell growth and survival. drugs.comnih.govnih.govhres.capfizer.comdrugbank.compfizer.compfizer.comrxlist.combcbsfl.comgoogle.com

It is important to note that these effects are considered part of the broader, less-defined aspects of vinorelbine's action. The primary focus of research has been on its well-established role as a mitotic spindle poison. nih.govdrugbank.com

Table of Postulated Effects of Vinorelbine on Cellular Metabolism

| Cellular Process | Postulated Effect of Vinorelbine |

| Cellular Respiration | Potential interference drugs.comnih.govnih.govhres.capfizer.comdrugbank.compfizer.compfizer.comrxlist.combcbsfl.comgoogle.com |

| Nucleic Acid Biosynthesis | Potential interference drugs.comnih.govnih.govhres.capfizer.comdrugbank.compfizer.compfizer.comrxlist.combcbsfl.comgoogle.com |

| Lipid Biosynthesis | Potential interference drugs.comnih.govnih.govhres.capfizer.comdrugbank.compfizer.compfizer.comrxlist.combcbsfl.comgoogle.com |

Preclinical Pharmacological Investigations

In Vitro Efficacy Studies.selleck.co.jpsci-hub.se

Vinorelbine (B1196246) Bitartrate (B1229483) has demonstrated a broad spectrum of antitumor activity in preclinical in vitro studies. sci-hub.se As a member of the vinca (B1221190) alkaloid family, its primary mechanism of action involves the inhibition of mitosis by interacting with tubulin. selleck.co.jpresearchgate.net This interference with microtubule dynamics leads to cell cycle arrest and subsequent cell death. researchgate.net

Antiproliferative Activity in Diverse Cancer Cell Lines (e.g., HeLa, JEG3, HTR-8/SVneo, human melanoma, non-small-cell lung cancer, breast cancer).selleck.co.jpnih.govcancernetwork.comnih.gov

Vinorelbine has shown potent antiproliferative activity against a wide array of tumor cell lines. selleck.co.jp Its efficacy has been confirmed in various cancers, including human melanoma, non-small-cell lung cancer (NSCLC), and breast cancer. selleck.co.jpcancernetwork.comnih.gov

In studies involving placental cell lines, which can model certain aspects of cancer cell behavior, vinorelbine was effective. It was shown to be a potent inhibitor of cell viability in JEG3 (cytotrophoblast model) and HTR-8/SVneo (extravillous trophoblast model) cells. nih.gov The compound also demonstrates activity against cervical cancer cell lines like HeLa and uterine sarcoma cells (MES-SA). nih.gov In head and neck squamous cell carcinoma (HNSCC) cell lines, vinorelbine has been reported to be effective at nanomolar concentrations. medicaljournalssweden.se

Dose-Dependent Inhibition of Cell Viability.nih.govmdpi.comiiarjournals.org

The cytotoxic effects of vinorelbine are consistently shown to be dose-dependent across various cancer cell lines.

Placental Cell Lines: In both JEG3 and HTR-8/SVneo cells, vinorelbine significantly reduced cell viability in a dose-dependent manner over a 48-hour treatment period. nih.gov The effect was observed at concentrations as low as 0.1 μM in JEG3 cells and 1 μM in HTR-8/SVneo cells. nih.gov

Non-Small Cell Lung Cancer (NSCLC): In the A549 NSCLC cell line, vinorelbine inhibited cell proliferation in a dose-dependent manner, with a calculated half-maximal inhibitory concentration (IC50) of 50.13 μM after 24 hours of treatment. mdpi.com Similarly, in the H69AR multidrug-resistant small cell lung cancer (SCLC) cell line, vinorelbine demonstrated a dose-dependent effect on cell viability. iiarjournals.org

Breast Cancer: In MCF-7 and T-47D breast cancer cell lines, low-dose vinorelbine, particularly when combined with other agents, significantly decreased cell viability with increasing concentrations. d-nb.info

Below is an interactive table summarizing the dose-dependent effects of Vinorelbine on various cell lines.

Cellular Biomarker Modulation Studies (e.g., Cyclin A, Cyclin B1, p-Histone H3, CDK1, PCNA).selleck.co.jpresearchgate.netnih.gov

Vinorelbine's mechanism of inducing cell cycle arrest is reflected in its modulation of key cellular biomarkers. As an anti-mitotic agent, it causes a block in the G2/M phase of the cell cycle. medicaljournalssweden.semdpi.com This arrest is associated with changes in the expression and activity of proteins that regulate mitosis.

Studies have shown that treatment with vinorelbine can lead to the modulation of several cell cycle-regulatory molecules, including Cyclin A, Cyclin B1, p-Histone H3, and CDK1. selleck.co.jpresearchgate.net Cyclin B1, in complex with CDK1, is a crucial driver of entry into mitosis, and its levels are tightly regulated. nih.gov Phosphorylation of Histone H3 (p-Histone H3) is a marker for condensed chromatin during mitosis. Cyclin A is involved in the S and G2/M phases. researchgate.net Proliferating cell nuclear antigen (PCNA) is a marker for the S phase, indicating DNA replication. wgtn.ac.nz The disruption of the mitotic spindle by vinorelbine leads to an accumulation of cells in mitosis, which can be observed by changes in these markers. selleck.co.jp

Immunofluorescence and Protein Expression Analyses (e.g., RPS6, G3BP1, TIAR, eIF3b, eIF4G).selleck.co.jpnih.govbiologists.com

Recent research has identified that microtubule-targeting agents like vinorelbine can induce the formation of stress granules (SGs). nih.govbiologists.com SGs are dense cytoplasmic aggregates of messenger ribonucleoproteins (mRNPs) that form when translation initiation is limited under stress conditions. researchgate.net

Immunofluorescence studies have shown that vinorelbine treatment leads to the formation of canonical SGs that are positive for key marker proteins:

G3BP1: A core SG-nucleating protein. nih.govresearchgate.net

TIAR: An RNA-binding protein that is a classic marker for SGs. nih.gov

eIF3b and eIF4G: Components of the translation initiation complex that are sequestered into SGs during stress. nih.govbiologists.com

The presence of the ribosomal protein S6 (RPS6) in vinorelbine-induced SGs indicates the recruitment of the small 40S ribosomal subunit into these structures. nih.govbiologists.com This sequestration of key translational machinery components contributes to the stress-induced translational repression observed with vinorelbine treatment. nih.gov

In Vivo Efficacy Studies in Preclinical Animal Models.selleck.co.jpresearchgate.netnih.gov

The antitumor activity of vinorelbine observed in vitro has been substantiated in various preclinical animal models. selleck.co.jp These in vivo studies are crucial for evaluating the therapeutic potential of the compound in a more complex biological system.

Establishment and Characterization of Xenograft Models (e.g., human ovarian carcinoma SK-OV-3 in nude mice, bladder, pancreas, kidney, colon, central nervous system, small cell lung, prostate xenografts).selleck.co.jpnih.govmeliordiscovery.commdpi.com

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for preclinical cancer research. mdpi.com Vinorelbine has demonstrated significant antitumor activity across a wide range of such models.

Ovarian Carcinoma: The human ovarian carcinoma cell line SK-OV-3 is a widely used model, often chosen for its resistance to several cytotoxic drugs and its overexpression of HER2. meliordiscovery.comaacrjournals.org It is highly tumorigenic when injected subcutaneously or intraperitoneally in nude mice. mdpi.com In vivo experiments using mice with SK-OV-3 xenografts have been employed to test the antitumoral action of various agents, including those used in combination with vinorelbine. nih.gov

Broad Tumor Spectrum: Vinorelbine has also shown efficacy against a series of other subcutaneously-implanted human tumor xenografts. selleck.co.jp These include models for bladder cancer (BXF1299), pancreatic cancer (PAXF546), kidney cancer (RXF944LX), colon cancer (DLD-1, HT-29), central nervous system tumors (SF-295), small cell lung cancer (NCI-H69), and prostate cancer (PC-3). selleck.co.jp Furthermore, tumor regressions have been noted in human renal and small cell lung cancer xenografts following treatment. researchgate.net

The table below lists the human tumor xenograft models in which Vinorelbine has shown antitumor activity.

Quantitative Assessment of Tumor Growth Inhibition

Vinorelbine has demonstrated significant efficacy in inhibiting tumor cell growth across various preclinical cancer models. In vitro studies on the murine transitional cell carcinoma (TCC) cell line, MB-49, showed that vinorelbine inhibited cell growth in a dose-dependent manner, with a 50% inhibitory concentration (IC50) of 40 ng/mL. nih.gov Further investigations into non-small cell lung cancer (NSCLC) using the A549 cell line also quantified its cytotoxic effects. After 24 and 48 hours of exposure, the IC50 values for vinorelbine were determined to be 23.2 µg/mL and 7.8 µg/mL, respectively. spandidos-publications.com

Preclinical studies using patient-derived xenograft (PDX) models of hepatocellular carcinoma (HCC) have also provided quantitative evidence of vinorelbine's dose-dependent antitumor activity. In the HCC13-0109 PDX model, treatment with vinorelbine resulted in significant reductions in tumor burden. mdpi.com Specifically, tumor growth was reduced by 20%, 59%, and 78% at doses of 1 mg/kg, 2 mg/kg, and 3 mg/kg, respectively, demonstrating a clear dose-response relationship. mdpi.com These findings underscore the potent and quantifiable anti-proliferative effects of vinorelbine in preclinical settings.

Table 1: In Vitro Cytotoxicity of Vinorelbine

| Cell Line | Cancer Type | IC50 Value | Exposure Time |

|---|---|---|---|

| MB-49 | Transitional Cell Carcinoma | 40 ng/mL | Not Specified |

| A549 | Non-Small Cell Lung Cancer | 23.2 µg/mL | 24 hours |

| A549 | Non-Small Cell Lung Cancer | 7.8 µg/mL | 48 hours |

Data sourced from multiple preclinical studies. nih.govspandidos-publications.com

Table 2: Dose-Dependent Tumor Growth Inhibition by Vinorelbine in HCC PDX Model

| Vinorelbine Dose | Tumor Burden Reduction |

|---|---|

| 1 mg/kg | 20% |

| 2 mg/kg | 59% |

| 3 mg/kg | 78% |

Data from a study on the HCC13-0109 patient-derived xenograft model. mdpi.com

Evaluation of Combination Regimens with Other Research Agents in Preclinical Settings

The therapeutic potential of vinorelbine is often enhanced when used in combination with other anticancer agents. Preclinical studies have explored various combination regimens, revealing synergistic or additive antitumor effects.

In models of metastatic breast cancer, the combination of vinorelbine and docetaxel (B913) has shown sequence-dependent synergy. brieflands.com Similarly, preclinical studies combining vinorelbine with paclitaxel (B517696) in breast and lung cancer tissue cultures demonstrated synergistic antitumor effects, which provided the rationale for subsequent clinical trials. cancernetwork.com

In non-small cell lung cancer (NSCLC), combining vinorelbine with TNF-related apoptosis-inducing ligand (TRAIL) produced a more potent antitumor effect than either agent alone. spandidos-publications.com This combination led to more significant apoptosis in tumor tissue. spandidos-publications.com Another study on NSCLC demonstrated that the antifibrotic drug pirfenidone (B1678446) sensitized three different NSCLC cell lines to vinorelbine. nih.gov Furthermore, pirfenidone enhanced the sensitivity of these cells to a triplet combination of vinorelbine plus carboplatin, which significantly reduced the growth of A-549 xenografts in mice. nih.gov

The combination of metronomic vinorelbine with Endostar, an angiogenesis inhibitor, was found to be highly effective in inhibiting tumor growth in Lewis lung carcinoma models. springermedizin.de This combination also demonstrated superior anti-angiogenic effects compared to either drug used alone. springermedizin.de

Table 3: Response Rates in HCC PDX Models

| Treatment | Response Rate |

|---|---|

| Vinorelbine Monotherapy | 9.1% |

| Sorafenib Monotherapy | 31.8% |

| Sorafenib + Vinorelbine Combination | 86.4% |

Based on a comprehensive study involving 22 HCC patient-derived xenograft models. mdpi.com

Studies on Formulation Enhancements in Preclinical Models

To improve the therapeutic index of vinorelbine, various formulation enhancements have been investigated in preclinical models. These strategies aim to improve drug stability, circulation time, and tumor-specific delivery.

Liposomal Formulations for Enhanced Tumor Penetration and Efficacy

Liposomal encapsulation represents a key strategy to overcome challenges associated with vinorelbine, such as its hydrophobic nature and the difficulty in maintaining stability within a nanocarrier. nih.gov Early formulations using ammonium (B1175870) sulfate (B86663) as a trapping agent were relatively unstable, with a short half-life for in vivo drug release (1.8 hours). nih.gov

Significant improvements were achieved by using triethylammonium (B8662869) sucrose (B13894) octasulfate as an intraliposomal trapping agent. This method resulted in a nanoliposomal vinorelbine formulation with remarkable in vivo stability and a longer circulation half-life of 9.4 hours. nih.govresearchgate.net This enhanced stability allows for greater accumulation of the drug in tumor tissues. nih.gov In preclinical models of human colon carcinoma (HT-29) and murine colon carcinoma (C-26), this stable liposomal formulation showed considerably improved efficacy compared to free vinorelbine. nih.gov

Further refinements involved modifying the liposome (B1194612) surface with polyethylene (B3416737) glycol (PEG), a process known as PEGylation. This modification helps the liposomes evade clearance by the reticuloendothelial system (RES). snmjournals.org A study comparing different degrees of PEGylation found that liposomes with 6 mol% PEG had higher tumor uptake and lower accumulation in the RES compared to those with less PEGylation. snmjournals.org In a murine colon carcinoma model, these 6 mol% PEGylated liposomal vinorelbine formulations, also labeled with Indium-111, displayed an additive effect for tumor growth suppression and improved the median survival time. snmjournals.org

Table 4: In Vivo Drug Release Half-Life of Liposomal Vinorelbine Formulations

| Trapping Agent | In Vivo Drug Release Half-Life (t1/2) |

|---|---|

| Ammonium Sulfate | 1.8 hours |

| Triethylammonium Sucrose Octasulfate | 27.2 hours |

Data from studies on in vivo stability of liposomal vinorelbine. nih.gov

Nanoparticle Delivery Systems (e.g., PLGA-Chitosan Nanoparticles) for Sustained Release

Poly(lactic-co-glycolide) (PLGA), a biodegradable and biocompatible polymer, has been extensively used to create nanoparticle delivery systems for anticancer drugs. frontiersin.org For vinorelbine, PLGA nanoparticles have been developed to provide sustained drug release. marquette.edu

To improve the properties of PLGA nanoparticles, they are often modified with chitosan (B1678972). nih.gov Chitosan is a natural polymer that can be coated onto the surface of PLGA nanoparticles, changing their surface charge from negative to positive. nih.gov This positive charge increases the nanoparticles' affinity for cancer cells, which typically have a negatively charged surface. The chitosan coating can also create a more stable and prolonged release profile for the encapsulated drug. nih.govresearchgate.net

In a study focused on liver cancer, ivosidenib-loaded PLGA nanoparticles coated with chitosan (IVO-CS-PLGA-NPs) demonstrated a more stable and prolonged drug release compared to uncoated nanoparticles. researchgate.net This formulation was also found to be more effective against HepG2 liver cancer cells in vitro. researchgate.net While this specific study used ivosidenib, the principles apply to the encapsulation of other drugs like vinorelbine. Research has highlighted the potential of co-delivering vinorelbine and rutin (B1680289) using lipid-polymer nanoparticles to enhance anticancer activity. researchgate.net The modification of PLGA nanoparticles with chitosan offers a versatile platform for improving the delivery and efficacy of chemotherapeutic agents like vinorelbine. nih.gov

Pharmacokinetics and Metabolism Studies of Vinorelbine D3 Bitartrate in Preclinical Models

Absorption and Distribution Studies

The absorption and distribution of vinorelbine (B1196246) have been extensively studied in various animal models, providing a foundational understanding of its behavior in a biological system. hres.ca

Systemic Distribution Profiles in Animal Models

Following intravenous administration in preclinical models, including mice, rats, dogs, and monkeys, vinorelbine exhibits a multi-exponential decline in plasma concentration. hres.ca This is characterized by an initial rapid decay, representing the distribution of the drug to peripheral compartments, followed by a slower terminal phase due to the gradual efflux of vinorelbine from these tissues. hres.ca

Tissue distribution studies using radiolabeled vinorelbine have shown that the drug is widely distributed throughout the animal's body. hres.casci-hub.se The highest concentrations of radioactivity are typically found in organs of elimination such as the liver and kidneys. hres.casci-hub.sedrugbank.com Other tissues with notable uptake include the spleen, lungs, and thymus. sci-hub.se Conversely, minimal amounts of the drug are found in the heart, brain tissue, fat, and bone marrow. hres.casci-hub.se In rats, it has also been observed that vinorelbine can cross the placenta. windows.net

A study in mice with brain metastases of breast cancer revealed that the median drug exposure in brain metastases was four times greater than in normal brain tissue. nih.gov However, this was still only about 8% of the exposure seen in systemic metastases outside the brain, suggesting restricted entry into the central nervous system. nih.govresearchgate.net

Binding Characteristics to Blood Components (e.g., Platelets, Lymphocytes, Plasma Proteins)

Vinorelbine demonstrates significant binding to various components of the blood. It has a high affinity for platelets and lymphocytes. hres.canih.govhpra.iehpra.ie In vitro studies show that a significant portion of blood-bound vinorelbine is associated with platelets (approximately 78%) and lymphocytes (approximately 4.8%). hpra.iehpra.ienih.gov

Binding to plasma proteins is comparatively low, with values around 13.5%. hpra.iehpra.iehpra.ie The free, unbound fraction of vinorelbine in pooled human plasma is approximately 1.8% to 11%. hres.cawindows.netpfizer.com In cancer patients, the binding to plasma constituents ranges from 79.6% to 91.2%. hres.capfizer.com Vinorelbine binds to albumin and lipoproteins, with a notable affinity for alpha-1-acid glycoprotein. windows.netnih.gov This binding is not affected by the concurrent presence of other chemotherapy drugs like cisplatin, 5-fluorouracil, or doxorubicin. hres.capfizer.com

Organ-Specific Accumulation (e.g., Lung Tissue)

A remarkable characteristic of vinorelbine is its significant accumulation in lung tissue. hpra.iehpra.ie Studies involving surgical lung biopsies in patients have demonstrated that vinorelbine concentrations in the lungs can be up to 300-fold higher than those in the serum. hpra.iehpra.ienih.govnih.gov This high concentration in pulmonary tissue is a key aspect of its distribution profile. nih.gov

Metabolic Fate and Biotransformation Pathways of Deuterated Vinorelbine

The metabolism of vinorelbine is a complex process primarily occurring in the liver. drugbank.comnih.gov While specific studies on the metabolic fate of Vinorelbine-d3 Bitartrate (B1229483) are not detailed in the provided search results, the biotransformation pathways of the parent compound, vinorelbine, are well-characterized and provide a strong basis for understanding the metabolism of its deuterated analog.

Identification and Structural Characterization of Metabolites (e.g., 4-O-deacetylvinorelbine)

The primary and only active metabolite of vinorelbine identified in the blood is 4-O-deacetylvinorelbine (DVRL). hpra.iehpra.iedrugsporphyria.netmedac.eu This metabolite has been shown to possess antitumor activity comparable to the parent drug. hres.cadrugbank.comnih.gov Other metabolites have also been identified, though they are generally considered minor and are found in very low concentrations in plasma and urine. nih.gov These include vinorelbine N-oxide, 20'-hydroxyvinorelbine, and vinorelbine 6'-oxide. drugbank.compharmgkb.org One study identified a total of 17 metabolites, resulting from phase I reactions such as deacetylation, dealkylation, oxidation, and hydroxylation. nih.gov No phase II conjugate metabolites (e.g., sulphonic or glucuronic conjugates) have been found. hpra.iemedac.eu

Elucidation of Enzymatic Pathways Involved in Biotransformation (e.g., Cytochrome P450 CYP3A4 Isoenzymes)

The biotransformation of vinorelbine is principally mediated by the cytochrome P450 (CYP) enzyme system in the liver. drugbank.compfizer.com Specifically, the CYP3A4 isoenzyme is the main enzyme responsible for the metabolism of vinorelbine. hpra.iehpra.iemedac.eupharmgkb.orgnih.govpsu.edunih.gov Studies using human liver microsomes and cDNA-expressed CYP enzymes have confirmed the predominant role of CYP3A4 in this process. nih.govpsu.edunih.gov

Application of Deuterium (B1214612) Labeling for Tracing Metabolic Pathways and Identifying Novel Metabolites

The use of stable isotopes, such as deuterium (²H), is a powerful technique in pharmacokinetic research for tracing the metabolic fate of drug compounds. informaticsjournals.co.in The substitution of hydrogen with deuterium creates a heavier, more stable carbon-deuterium (C-D) bond compared to the typical carbon-hydrogen (C-H) bond. informaticsjournals.co.in This modification, known as deuteration, can sometimes alter the rate of metabolic processes, particularly those involving cytochrome P450 (CYP) enzymes, a phenomenon known as the kinetic isotope effect. plos.org Vinorelbine-d3 Bitartrate is a deuterated form of Vinorelbine Bitartrate, where three hydrogen atoms have been replaced by deuterium. medchemexpress.com

In preclinical studies, this isotopic labeling serves as a critical tool for several applications. Firstly, it acts as a tracer, allowing researchers to distinguish the administered drug and its metabolites from endogenous compounds within biological samples using mass spectrometry. informaticsjournals.co.inescholarship.org This enables precise quantification and tracking of the compound's journey through the body.

Secondly, deuterium labeling is instrumental in the identification of novel or transient metabolites. The metabolism of vinorelbine is complex, involving numerous phase I reactions such as deacetylation, oxidation, and hydroxylation, with no conjugate metabolites having been observed. nih.gov A comprehensive study utilizing high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) successfully characterized a total of 17 metabolites of vinorelbine in human samples. nih.gov The major enzymatic pathways implicated the significant role of cytochrome P450 enzymes in this biotransformation. nih.gov The use of a deuterated analog like this compound in similar preclinical studies can help confirm these pathways and potentially reveal previously unidentified metabolites by creating unique mass shifts in resulting fragments, aiding in the elucidation of the complete metabolic map. plos.org

Excretion Patterns in Preclinical Species

Preclinical studies in various animal models have established that the excretion pattern of vinorelbine is similar to that observed in humans. windows.net The primary route of elimination is through the liver and biliary system, with a smaller fraction being excreted via the kidneys. windows.netnih.gov

Biliary excretion is the predominant elimination pathway for vinorelbine and its metabolites in preclinical models. medac.eumedac.eutga.gov.auiiarjournals.org This route accounts for the majority of the drug's clearance from the body. cancernetwork.com Studies in animals have consistently shown that a substantial portion of the administered dose is recovered in the bile and subsequently eliminated in the feces. sci-hub.se

A key preclinical study investigating the biliary elimination of vinorelbine in micropigs found that after intravenous administration, 25.8% of the injected dose was recovered in the bile as unchanged vinorelbine within 48 hours. nih.gov The majority of this excretion (21.5%) occurred within the first 8 hours. nih.gov While deacetylvinorelbine was detected in the bile, it was found only inconsistently and in very small quantities. nih.gov These findings in animal models are consistent with human data from studies using radiolabeled vinorelbine, where fecal recovery accounted for 34% to 58% of the administered dose. sci-hub.senih.gov

Renal and urinary excretion represents a minor pathway for the elimination of vinorelbine in preclinical species. medac.eu Studies consistently show that urinary excretion accounts for less than 20% of the total administered dose. iiarjournals.orgnih.govdrugbank.comresearchgate.net The substance excreted in the urine is primarily the unchanged parent drug. medac.eutga.gov.ausci-hub.se

Biliary and Fecal Elimination Routes.

Preclinical Pharmacokinetic Modeling and Parameter Estimation

The pharmacokinetic profile of vinorelbine in preclinical and clinical studies is often characterized using a three-compartment model. sci-hub.senih.govfrontiersin.org This model describes the drug's disposition through three distinct phases following intravenous administration: an initial rapid decline in plasma concentration representing the distribution of the drug to peripheral tissues, a second phase reflecting metabolism and excretion, and a prolonged terminal phase that is attributed to the slow efflux of the drug from these peripheral compartments. hemonc.org

The pharmacokinetic parameters of vinorelbine are defined by a long terminal half-life and a large apparent volume of distribution, indicating extensive distribution into tissues throughout the body. nih.govdrugbank.comhemonc.org Preclinical studies in animal models such as micropigs have been conducted to determine these parameters. In one such study, the mean half-life was found to be 10.9 hours. nih.gov The volume of distribution is consistently large across species, signifying that the drug does not remain confined to the bloodstream but distributes widely into extravascular spaces. cancernetwork.comdrugbank.com

| Parameter | Species/Model | Value | Citation |

|---|---|---|---|

| Terminal Half-life (t½) | Micropig | 10.9 hours (mean) | nih.gov |

| Terminal Half-life (t½) | Human (for comparison) | 27.7 - 43.6 hours | drugbank.comhres.cahemonc.org |

| Steady-State Volume of Distribution (Vss) | Human (for comparison) | 25.4 - 40.1 L/kg | drugbank.comhres.cahemonc.org |

| Volume of Distribution (Vd) | Human (for comparison) | ~70 L/kg | nih.gov |

Plasma clearance of vinorelbine is high, approaching the rate of hepatic blood flow in preclinical models and humans. cancernetwork.comdrugbank.com This high clearance rate is indicative of efficient extraction and metabolism by the liver, which is the primary organ responsible for eliminating the drug. cancernetwork.com The mean plasma clearance values obtained from various studies underscore this rapid elimination from the central circulation.

| Parameter | Species/Model | Value | Citation |

|---|---|---|---|

| Mean Plasma Clearance (CL) | Human (for comparison) | 0.97 - 1.26 L/hr/kg | drugbank.comhres.cahemonc.org |

| Blood Clearance | Human (for comparison) | 0.72 L/hr/kg (mean) | tga.gov.au |

Determination of Half-life and Apparent Volume of Distribution.

Mechanistic Drug-Drug Interaction Studies Related to Metabolism

The metabolism of vinorelbine, the parent compound of this compound, is a critical factor in its pharmacokinetic profile and potential for drug-drug interactions (DDIs). Preclinical studies have been instrumental in elucidating the mechanisms by which other drugs can interfere with vinorelbine's metabolic pathways, primarily focusing on the roles of cytochrome P450 (CYP) enzymes and drug transporters like P-glycoprotein (P-gp).

Role of Cytochrome P450 Enzymes in Vinorelbine Metabolism

In vitro studies utilizing human liver microsomes have definitively identified the cytochrome P450 3A4 (CYP3A4) isoenzyme as the principal catalyst in the metabolism of vinorelbine. drugbank.compharmgkb.orggeneesmiddeleninformatiebank.nlnih.gov The biotransformation of vinorelbine follows a process that includes both saturable and nonsaturable components. drugbank.comnih.gov For the saturable process, the Michaelis-Menten constant (Km) and maximum velocity (Vmax) have been determined to be 1.90 µM and 25.3 pmol/min/mg of protein, respectively. drugbank.comnih.gov This central role of CYP3A4 implies that the metabolism of vinorelbine is susceptible to modulation by substances that either inhibit or induce this enzyme's activity. drugbank.comnih.gov

Interactions with CYP3A4 Inhibitors

Co-administration of vinorelbine with potent inhibitors of CYP3A4 can lead to increased plasma concentrations of vinorelbine, potentially heightening the risk of toxicity. medscape.comdrugs.comtga.gov.au Preclinical data and clinical observations suggest that caution should be exercised when vinorelbine is used concurrently with strong CYP3A4 inhibitors. drugs.com

Table 1: Interaction of Vinorelbine with CYP3A4 Inhibitors

| Interacting Drug | Effect on Vinorelbine | Mechanism | Recommendation |

|---|---|---|---|

| Itraconazole | Increased plasma concentrations drugs.com | Inhibition of CYP3A4 metabolism medscape.comdrugs.com | Use with caution; consider dose reduction drugs.com |

| Ketoconazole | Increased plasma concentrations drugs.comtga.gov.au | Inhibition of CYP3A4 metabolism medscape.comdrugs.comtga.gov.au | Use with caution; consider dose reduction drugs.com |

| Ritonavir | Potentially elevated blood concentrations tga.gov.au | Inhibition of CYP3A4 metabolism tga.gov.au | Avoid combination if possible tga.gov.au |

| Grapefruit | May increase serum levels drugbank.com | Inhibition of CYP3A4 metabolism medscape.com | Use with caution drugbank.com |

| Aprepitant | May inhibit or induce CYP3A4 drugs.com | Inhibition/induction of CYP3A4 metabolism drugs.com | Use with caution and careful monitoring drugs.com |

| Danazol | Increased level or effect of vinorelbine medscape.com | Inhibition of CYP3A4 metabolism medscape.com | Use with caution/monitor medscape.com |

| Fedratinib | Increased level or effect of vinorelbine medscape.com | Inhibition of CYP3A4 metabolism medscape.com | Use with caution/monitor medscape.com |

Interactions with CYP3A4 Inducers

Conversely, drugs that induce CYP3A4 activity can accelerate the metabolism of vinorelbine, potentially reducing its therapeutic efficacy. medscape.com

Table 2: Interaction of Vinorelbine with CYP3A4 Inducers

| Interacting Drug | Effect on Vinorelbine | Mechanism | Recommendation |

|---|---|---|---|

| Apalutamide | Decreased level or effect of vinorelbine medscape.com | Induction of hepatic/intestinal enzyme CYP3A4 metabolism medscape.com | Avoid or use alternate drug medscape.com |

| Dabrafenib | Decreased level or effect of vinorelbine medscape.com | Induction of hepatic/intestinal enzyme CYP3A4 metabolism medscape.com | Modify therapy/monitor closely medscape.com |

| Deferasirox | Decreased level or effect of vinorelbine medscape.com | Induction of hepatic/intestinal enzyme CYP3A4 metabolism medscape.com | Use with caution/monitor medscape.com |

| Ivosidenib | Potential for loss of therapeutic effect medscape.com | Induction of CYP3A4 metabolism medscape.com | Avoid or use alternate therapies if possible medscape.com |

| Rifampicin | May reduce concentrations of vinorelbine tga.gov.au | Induction of CYP3A4 metabolism tga.gov.au | Avoid combination if possible tga.gov.au |

| Phenytoin | May reduce concentrations of vinorelbine tga.gov.au | Induction of CYP3A4 metabolism tga.gov.au | Avoid combination if possible tga.gov.au |

Role of P-glycoprotein (P-gp) in Vinorelbine Transport and Interactions

P-glycoprotein (P-gp), an efflux transporter encoded by the MDR1 gene, plays a significant role in the disposition of vinorelbine. cancernetwork.comaacrjournals.orgnih.gov Vinorelbine is a substrate for P-gp, and this transporter can limit the intracellular concentration of the drug in cancer cells, contributing to multidrug resistance. cancernetwork.comnih.govaacrjournals.orgmdpi.com

Preclinical studies in knockout mouse models have demonstrated the importance of P-gp in vinorelbine pharmacokinetics. The absence of P-gp resulted in increased plasma exposure to vinorelbine after both oral and intravenous administration. nih.gov

Co-administration of P-gp inhibitors can alter the pharmacokinetics of vinorelbine. For instance, cyclosporine, a known P-gp inhibitor, can increase vinorelbine levels by inhibiting its efflux. medscape.com Tariquidar (B1662512), a potent P-gp antagonist, has been studied in combination with vinorelbine. aacrjournals.orgnih.gov While one study showed that tariquidar did not significantly affect vinorelbine pharmacokinetics, it did demonstrate potent P-gp inhibition, suggesting the potential to overcome P-gp-mediated resistance. aacrjournals.orgnih.gov

Interactions with Other Transporters and Enzymes

Besides CYP3A4 and P-gp, other transporters and enzymes may be involved in vinorelbine's disposition. Studies have shown that vinorelbine is also transported by the multidrug-resistance associated protein (MRP) 2. nih.gov In Mrp2 knockout mice, vinorelbine plasma exposure was increased after oral administration, suggesting that Mrp2 limits the intestinal uptake of the drug. nih.gov

Interestingly, in P-gp/Cyp3a knockout mice, there was a marked increase in the formation of 4'-O-deacetylvinorelbine, an active metabolite. nih.gov This suggests that in the absence of P-gp and Cyp3a, other metabolic pathways, potentially mediated by carboxylesterases, become more prominent. nih.goviiarjournals.org

Vinorelbine as an Inhibitor of Metabolism

While vinorelbine is primarily a substrate of CYP3A4, it can also act as a weak inhibitor of this enzyme at high concentrations. drugbank.comnih.gov In vitro studies showed that a high concentration (100 µM) of vinorelbine inhibited CYP3A4 activity by 45.2%. drugbank.comnih.gov The estimated 50% inhibitory concentration (IC50) for testosterone (B1683101) 6β-hydroxylase, a marker of CYP3A4 activity, was 155 µM. drugbank.comnih.gov However, these concentrations are significantly higher than those typically achieved in patients, suggesting a low likelihood of clinically significant inhibition of other drugs' metabolism by vinorelbine. drugbank.comnih.govpsu.edu

Analytical Methodologies and Characterization of Vinorelbine D3 Bitartrate

Chromatographic Techniques for Quantitative Analysis and Separation

Early methods for the quantification of vinorelbine (B1196246) relied on High-Performance Liquid Chromatography coupled with ultraviolet (HPLC-UV) detection. Method development typically involves optimizing several key parameters to achieve adequate separation and peak shape. A representative HPLC method would utilize a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) for separation.

The mobile phase is critical for resolving vinorelbine from potential interferences. A common approach involves a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) set to a specific pH to control the ionization state of the analyte. For instance, a mobile phase consisting of acetonitrile and a 20 mM potassium dihydrogen phosphate buffer (pH 4.5) in a 35:65 (v/v) ratio, run at a flow rate of 1.0 mL/min, has been documented. Detection is typically performed at a wavelength where vinorelbine exhibits maximum absorbance, such as 268 nm. While effective for higher concentrations, HPLC-UV methods often lack the sensitivity required for modern pharmacokinetic studies, with limits of quantification (LOQ) typically in the range of 5–10 ng/mL.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents a significant advancement in the bioanalysis of vinorelbine. This technique offers unparalleled sensitivity and selectivity, making it the preferred method for quantifying low concentrations of the drug in biological samples like plasma, blood, and tissue.

In a typical LC-MS/MS assay, vinorelbine and its internal standard, Vinorelbine-d3, are ionized using an electrospray ionization (ESI) source, usually in positive ion mode (ESI+). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific, stable product ion in the third quadrupole (Q3). This precursor-to-product ion transition is highly specific to the analyte.

The use of Vinorelbine-d3 bitartrate (B1229483) is crucial here. It co-elutes with the unlabeled vinorelbine but is distinguished by the mass spectrometer due to its higher mass (+3 Da). This allows for precise correction of any variations during sample extraction or ionization.

Table 1: Representative LC-MS/MS MRM Parameters

This table outlines typical mass spectrometry parameters for the detection of Vinorelbine and its stable isotope-labeled internal standard, Vinorelbine-d3. The difference in precursor ion mass (Q1) allows for their simultaneous monitoring and distinct quantification.

| Compound Name | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) | Ionization Mode |

|---|---|---|---|---|

| Vinorelbine | 779.4 | 122.1 | 45 | ESI+ |

| Vinorelbine-d3 | 782.4 | 122.1 | 45 | ESI+ |

Ultra-High Performance Liquid Chromatography (UHPLC) further refines the LC-MS/MS approach by using columns with smaller particle sizes (<2 µm). This results in significantly improved chromatographic efficiency, better peak resolution, and much shorter analysis times, enabling high-throughput analysis critical for large-scale clinical studies.

A UHPLC-MS method for vinorelbine can reduce the chromatographic run time to under 3-4 minutes, compared to 10-15 minutes for conventional HPLC methods. For example, a method using an Acquity UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm) with a gradient elution—starting with a high aqueous composition and rapidly increasing the organic solvent (e.g., acetonitrile with 0.1% formic acid)—can effectively separate vinorelbine from its major metabolite, 4-O-deacetylvinorelbine, and endogenous plasma components in a very short time. This speed, combined with the sensitivity of MS/MS detection, makes UHPLC-MS the state-of-the-art technique for vinorelbine bioanalysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Sensitive Detection.

Isotopic Labeling Applications in Bioanalytical Method Validation

The reliability of bioanalytical data is entirely dependent on the rigorous validation of the analytical method. The use of a stable isotope-labeled internal standard like Vinorelbine-d3 bitartrate is a central element of this validation process, ensuring the highest level of accuracy and precision.

An ideal internal standard (IS) should behave identically to the analyte during all stages of sample preparation (e.g., protein precipitation, liquid-liquid extraction) and analysis, but be distinguishable by the detector. Vinorelbine-d3 is considered the ideal IS for vinorelbine quantification for several reasons:

Physicochemical Similarity: Being structurally identical to vinorelbine except for the presence of three deuterium (B1214612) atoms, it has the same extraction recovery, chromatographic retention time, and ionization efficiency.

Co-elution: It elutes from the chromatography column at the same time as vinorelbine. This is critical because it means both compounds experience the exact same matrix effects (ion suppression or enhancement) at the point of ionization, which can be a significant source of error.

Mass Differentiation: It is easily differentiated from unlabeled vinorelbine by the mass spectrometer due to its 3-dalton mass difference.

By calculating the ratio of the analyte peak area to the IS peak area, any variability introduced during the analytical process is effectively normalized. This leads to a highly robust and reliable quantification, which is difficult to achieve with structural analog internal standards (e.g., vinblastine) that may have different chromatographic behaviors and ionization efficiencies.

A bioanalytical method using this compound as an IS must be validated according to international guidelines (e.g., FDA, EMA). Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is confirmed by analyzing blank matrix samples from multiple sources to ensure no interfering peaks are present at the retention time of vinorelbine or Vinorelbine-d3.

Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. For modern UHPLC-MS/MS methods, the LLOQ for vinorelbine in human plasma is often established at or below 0.1 ng/mL.

Accuracy and Precision: These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). Accuracy is expressed as the percent relative error (%RE), while precision is expressed as the percent coefficient of variation (%CV). Regulatory guidelines typically require %RE and %CV to be within ±15% (or ±20% at the LLOQ).

Table 2: Example of Intra-Day and Inter-Day Precision and Accuracy Data

This table presents typical validation results from a UHPLC-MS/MS assay for Vinorelbine in human plasma using Vinorelbine-d3 as an internal standard. The data demonstrates that the method meets standard regulatory acceptance criteria for bioanalytical assays.

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%RE) |

|---|---|---|---|---|---|

| LLOQ | 0.10 | 8.5 | -4.2 | 11.2 | -2.5 |

| LQC (Low) | 0.30 | 6.1 | 2.7 | 7.8 | 3.1 |

| MQC (Medium) | 50.0 | 4.3 | -1.5 | 5.5 | -0.8 |

| HQC (High) | 150.0 | 3.9 | 0.8 | 4.9 | 1.6 |

Use of this compound as an Internal Standard in Bioanalytical Assays.

Advanced Spectroscopic Techniques for Structural Elucidation and Isotopic Purity

The precise characterization of deuterated compounds like this compound is essential to confirm its identity, the specific location of deuterium atoms, and its isotopic purity. Advanced spectroscopic methods are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules. For isotopically labeled compounds, Deuterium (²H or D) NMR provides a direct method for verifying the position and quantifying the extent of deuteration. sigmaaldrich.com

Conventional Proton (¹H) NMR analysis becomes challenging for highly deuterated compounds (enrichment >98 atom%) due to the very weak signals from residual protons. sigmaaldrich.com In contrast, ²H-NMR is an appealing alternative that offers a clean spectrum because it specifically detects the deuterium nuclei. sigmaaldrich.comutwente.nl Since deuterium is not naturally abundant in the body or in most organic compounds, its signal provides a high-contrast view with minimal background interference. utwente.nl

In the analysis of Vinorelbine-d3, the compound would be dissolved in a suitable solvent and a ²H-NMR spectrum would be acquired. The resulting spectrum would show signals corresponding only to the deuterium atoms. By analyzing the chemical shifts of these signals, analysts can confirm that the deuterium atoms are located at the intended positions within the vinorelbine molecule, such as the methoxy (B1213986) group, which is a common site for deuteration. nih.govmusechem.com Furthermore, under appropriate experimental conditions, the integration of the deuterium signals can be used to determine the deuterium atom percentage with relative accuracy. sigmaaldrich.com

High-Resolution Mass Spectrometry for Isotopic Abundance Verification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for verifying the isotopic purity and abundance of deuterium-labeled compounds. nih.gov Techniques such as Electrospray Ionization (ESI)-HRMS can distinguish between the H/D isotopologs (molecules that differ only in their isotopic composition) of a deuterated compound based on their precise mass-to-charge (m/z) ratios. nih.govresearchgate.net

The key advantage of HRMS is its ability to resolve the minute mass difference between hydrogen (¹H) and deuterium (²H). wvu.edu This allows for the accurate measurement of the relative abundance of the desired deuterated molecule (e.g., D3-vinorelbine) compared to partially deuterated (D1, D2) or non-deuterated (D0) versions. nih.govresearchgate.net This data is crucial for determining the isotopic purity, which is a critical quality parameter for deuterated drugs. nih.gov

The process involves introducing the sample into the mass spectrometer, where it is ionized. The instrument then separates the ions based on their m/z ratio with high precision. The resulting mass spectrum displays distinct peaks for each isotopolog, and the relative intensity of these peaks is used to calculate the isotopic abundance. researchgate.net This method is highly sensitive, requires very little sample, and is rapid, making it suitable for in-situ purity analysis. nih.govresearchgate.net For complex molecules, tandem mass spectrometry (MS/MS) can be employed to fragment the molecule and gain more detailed information about the location of the deuterium labels. nih.govwvu.edu

Characterization in Preformulation Studies (General Vinorelbine Compounds for Formulation Development)scribd.com

Preformulation studies investigate the physicochemical properties of a drug substance to inform the development of a stable and effective dosage form. scribd.comajptr.comeg.net For vinorelbine, a significant area of research involves its incorporation into novel drug delivery systems, such as nanoparticles and liposomes, to improve its therapeutic profile. nih.govmdpi.com The following subsections describe key characterization techniques used in the preformulation of vinorelbine-loaded systems.

Particle Size and Zeta Potential Analysis in Nanoparticle Formulations

The particle size and surface charge (zeta potential) of nanoparticle formulations are critical attributes that influence their stability, biodistribution, and cellular uptake. Dynamic Light Scattering (DLS) is a common technique used to measure these parameters. rsc.org

Numerous studies have developed and characterized nanoparticle formulations of vinorelbine, reporting a range of particle sizes and zeta potentials depending on the materials and methods used. For instance, vinorelbine bitartrate-loaded solid lipid nanoparticles (SLNs) have been prepared with mean particle sizes ranging from 150 to 350 nm. researchgate.net In another study, vinorelbine tartrate-loaded bovine serum albumin (BSA) nanoparticles showed a mean particle size of 155.4 nm and a zeta potential of -32.97 mV. mdpi.comresearchgate.net Lipid-polymer hybrid nanoparticles loaded with vinorelbine have been developed with average diameters below 170 nm and a zeta potential around -30 mV. rsc.org The negative zeta potential values observed in many formulations, such as the -44.1 mV for hyaluronic acid-activated nanostructured lipid carriers (NLC), indicate good thermodynamic stability and resistance to aggregation. pensoft.net

Table 1: Particle Size and Zeta Potential of Various Vinorelbine Nanoparticle Formulations

| Formulation Type | Mean Particle Size (nm) | Zeta Potential (mV) | Reference |

|---|---|---|---|

| Solid Lipid Nanoparticles (SLNs) | 150 - 350 | Not Specified | researchgate.net |

| Bovine Serum Albumin (BSA) Nanoparticles | 155.4 | -32.97 | mdpi.comresearchgate.net |

| Poly(ε-caprolactone) Nanoparticles | <250 | -7.52 to -1.27 | nih.gov |

| Lipid-Polymer Hybrid Nanoparticles | <170 | ~ -30 | rsc.org |

| Hyaluronic Acid-activated NLC (HA-NLC) | 102 | -44.1 | pensoft.net |

| Multifunctional Targeting Liposomes | ~ 100 | Not Specified (Positive Potential Mentioned) | oncotarget.com |

Microscopic Evaluation of Formulated Systems

Microscopic techniques are employed to visualize the morphology and surface characteristics of the formulated drug delivery systems. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for this purpose.

Studies on vinorelbine-loaded nanoparticles frequently use these methods for characterization. For example, SEM imaging of vinorelbine-loaded BSA nanoparticles revealed them to be roughly spherical with a uniform distribution, in contrast to the irregular bulk form of the raw drug. mdpi.com Similarly, Field Emission Scanning Electron Microscopy (FESEM) of vinorelbine-loaded HA-NLC showed ellipsoidal-shaped particles with good dispersion and a smooth surface. pensoft.net TEM analysis of lipid-polymer hybrid nanoparticles also confirmed a spherical shape. rsc.org Atomic Force Microscopy (AFM) has been used to characterize solid lipid nanoparticles, showing an irregular spherical shape with a smooth surface. researchgate.net These microscopic evaluations are crucial for confirming the successful formation of the desired nanostructures.

In Vitro Drug Release Kinetics from Novel Delivery Systems

In vitro drug release studies are essential to predict how a formulation will release the active drug over time. These experiments are typically conducted using a dialysis bag method in a buffer solution that mimics physiological conditions. researchgate.net

Formulations of vinorelbine often exhibit a biphasic release pattern, characterized by an initial burst release followed by a period of sustained or controlled release. nih.gov For example, folate-conjugated BSA nanoparticles showed an initial burst where approximately 60% of the vinorelbine tartrate was released, followed by a slower release phase, reaching a cumulative release of about 76% by 56 hours. mdpi.com Vinorelbine-loaded multifunctional magnetic nanoparticles demonstrated a release of 77% in the first 12 hours at pH 5.5, reaching 99% within 50 hours. nih.gov In contrast, the release was slower at pH 7.4, reaching 67% after 50 hours. nih.gov Studies on solid lipid nanoparticles have shown that drug release can be sustained for up to 48 hours, with the release rate influenced by the formulation's composition. researchgate.net This controlled release is a desirable feature for many anticancer drug delivery systems. rsc.org

Table 2: In Vitro Release Characteristics of Vinorelbine from Novel Delivery Systems

| Formulation Type | Release Profile Highlights | Conditions | Reference |

|---|---|---|---|

| Folate-Conjugated BSA Nanoparticles | ~60% release at 20h; ~76% cumulative release at 56h | Phosphate buffered saline (pH 7.4) | mdpi.comresearchgate.net |

| Poly(ε-caprolactone) Nanoparticles | Biphasic pattern with initial burst followed by controlled release over 72h | Not Specified | nih.gov |

| Lipid-Polymer Hybrid Nanoparticles | <50% cumulative release over 108h, indicating sustained release | PBS (pH 7.4) | rsc.org |

| Solid Lipid Nanoparticles (SLNs) | Sustained release lasting for 48h | Not Specified | researchgate.net |

| Multifunctional Magnetic Nanoparticles (1:1 ratio) | 77% release in 12h; 99% release in 50h | Citrate buffer (pH 5.5) | nih.gov |

| Hyaluronic Acid-activated NLC (HA-NLC) | 85.23% release within 48h | Not Specified | pensoft.net |

Future Research Directions and Translational Perspectives

Elucidating Novel Cellular Targets and Signaling Pathways

While vinorelbine's primary mechanism is the disruption of microtubule dynamics through tubulin binding, the use of its deuterated form, Vinorelbine-d3 Bitartrate (B1229483), can aid in uncovering more subtle or previously unknown cellular interactions. drugbank.com Future investigations will likely leverage Vinorelbine-d3 Bitartrate as a stable, traceable probe in advanced cell-based assays. By meticulously tracking the compound's intracellular journey, researchers can pinpoint novel binding partners and investigate its effects on signaling pathways that extend beyond tubulin. tandfonline.com

Techniques such as affinity purification-mass spectrometry, using Vinorelbine-d3 as bait, could unveil a more complex cellular interactome than is currently recognized. The parent drug, vinorelbine (B1196246), is known to induce the p53 tumor suppressor gene and affect kinases in pathways like Ras/Raf and PKC/PKA, ultimately leading to the inactivation of the apoptosis inhibitor Bcl2. drugbank.com A deuterated tracer would allow for more precise quantification and dynamic assessment of these interactions. This could lead to the discovery of new biomarkers for predicting drug response or resistance and potentially reveal new therapeutic uses for vinorelbine.

Advancements in Stereoselective Synthesis and Deuterium (B1214612) Labeling Techniques